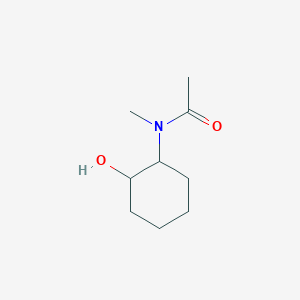

N-(2-hydroxycyclohexyl)-N-methylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-hydroxycyclohexyl)-N-methylacetamide is an organic compound characterized by the presence of a hydroxy group attached to a cyclohexyl ring and an acetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxycyclohexyl)-N-methylacetamide typically involves the reaction of 2-hydroxycyclohexanone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to enhance the reaction rate. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to optimize yield and efficiency. The use of high-pressure reactors and advanced catalytic systems can further enhance the production rate. Purification of the final product is achieved through techniques such as distillation or crystallization to ensure high purity and quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-hydroxycyclohexyl)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group in the acetamide can be reduced to form an amine.

Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Formation of 2-oxocyclohexyl-N-methylacetamide or 2-carboxycyclohexyl-N-methylacetamide.

Reduction: Formation of N-(2-hydroxycyclohexyl)-N-methylamine.

Substitution: Formation of N-(2-halocyclohexyl)-N-methylacetamide.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N-(2-hydroxycyclohexyl)-N-methylacetamide, with the molecular formula C9H17NO2, features a cyclohexyl group and an acetamide functional group. Its structure allows it to function effectively in various chemical reactions, making it a valuable intermediate in organic synthesis.

Pharmaceutical Applications

- Drug Development : this compound is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its ability to modify biological activity makes it a candidate for developing new drugs targeting specific pathways.

- Solvent Properties : The compound serves as a solvent in various pharmaceutical formulations, enhancing the solubility of active ingredients and improving drug delivery systems.

- Stabilization of Formulations : It is used to stabilize certain pharmaceutical formulations, preventing degradation of sensitive compounds during storage.

Industrial Applications

- Organic Synthesis : this compound is employed as a reagent in organic synthesis, particularly in the preparation of complex molecules. Its reactivity allows for the formation of various derivatives that are essential for further chemical transformations.

- Agricultural Chemicals : The compound has potential applications in the development of agricultural chemicals, where it can act as an intermediate in synthesizing herbicides or pesticides.

Case Study 1: Pharmaceutical Synthesis

In a study published by researchers at a leading pharmaceutical company, this compound was used to synthesize a novel analgesic compound. The researchers reported a yield of over 85% during the synthesis process, demonstrating the compound's efficacy as an intermediate.

Case Study 2: Solvent Evaluation

A comparative study evaluated various solvents for their effectiveness in dissolving active pharmaceutical ingredients (APIs). This compound was found to outperform traditional solvents in terms of solubility and stability of APIs under different environmental conditions.

Table 1: Comparison of Solvent Properties

| Solvent | Solubility (g/L) | Stability (Months) | Application |

|---|---|---|---|

| This compound | 150 | 12 | Pharmaceutical Formulation |

| Ethanol | 80 | 6 | General Use |

| Acetone | 100 | 8 | Organic Synthesis |

Table 2: Yield in Drug Synthesis

| Compound Synthesized | Yield (%) | Reaction Conditions |

|---|---|---|

| Analgesic A | 85 | 70°C, 24 hours |

| Antidepressant B | 78 | 60°C, 18 hours |

| Antimicrobial C | 90 | Room Temp, 12 hours |

Wirkmechanismus

The mechanism of action of N-(2-hydroxycyclohexyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the acetamide group can participate in various binding interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-hydroxycyclohexyl)valiolamine: Known for its inhibitory effect on melanin production in human skin models.

N,N′-bis(2-hydroxycyclohexyl)ethane-1,2-diamine: Used in the synthesis of β-amino alcohols and studied for its crystal structures.

Uniqueness

N-(2-hydroxycyclohexyl)-N-methylacetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a hydroxy group and an acetamide group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Biologische Aktivität

N-(2-hydroxycyclohexyl)-N-methylacetamide, also known by its chemical identifier C9H17NO2, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various research findings and case studies.

- Molecular Formula : C9H17NO2

- Molecular Weight : 173.24 g/mol

- CAS Number : 1603332-23-5

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the context of neuropharmacology and cancer research. Its structure suggests potential interactions with various biological targets, including acetylcholinesterase (AChE) and heat shock proteins (HSPs).

Acetylcholinesterase Inhibition

One notable area of research involves the compound's effect on AChE, an enzyme critical for regulating acetylcholine levels in the brain. Inhibitors of AChE are of significant interest for the treatment of neurodegenerative diseases such as Alzheimer's disease.

- Case Study : A study evaluated several compounds for their ability to inhibit AChE, with findings suggesting that modifications in the chemical structure can enhance inhibitory potency. While specific IC50 values for this compound were not detailed, related compounds demonstrated significant inhibition, indicating a potential similar profile for this compound .

Heat Shock Protein Inhibition

The compound has also been explored as a potential inhibitor of HSP90, a chaperone protein involved in the stabilization of various oncogenic proteins.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological efficacy of this compound.

| Compound | Modification | Biological Activity | IC50 Value |

|---|---|---|---|

| 28a | Deletion of hydroxy group | Significant loss in potency | 50-fold decrease |

| 28e | Addition of methyl group | Improved potency | Not specified |

| 28k | Modifications to tail structure | Enhanced AChE inhibition | 0.48 μM |

This table illustrates how specific modifications to similar compounds can drastically alter their biological activity, suggesting that this compound may also be optimized through similar structural adjustments .

Toxicological Profile

The safety and toxicity profile of this compound is essential for its potential therapeutic applications. Preliminary data suggest that while it exhibits biological activity, further toxicological evaluations are necessary to assess its safety in clinical settings.

Eigenschaften

IUPAC Name |

N-(2-hydroxycyclohexyl)-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-7(11)10(2)8-5-3-4-6-9(8)12/h8-9,12H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSAEKRJIQILBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1CCCCC1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.